

# TYRA-300 Dose-Response Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | TYRA-300  |           |  |
| Cat. No.:            | B15575993 | Get Quote |  |

Welcome to the **TYRA-300** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible dose-response curves for **TYRA-300**. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is TYRA-300 and what is its mechanism of action?

A1: **TYRA-300** is an investigational, oral, selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3) tyrosine kinase.[1][2][3][4] Its mechanism of action is to specifically target and inhibit the signaling activity of FGFR3, which is a known driver in a subset of cancers, such as urothelial carcinoma, and is also implicated in skeletal dysplasias like achondroplasia.[2][3] [5][6][7] By selectively targeting FGFR3, **TYRA-300** aims to minimize toxicities associated with the inhibition of other FGFR isoforms (FGFR1, FGFR2, and FGFR4).[2][3][4][6]

Q2: What are the reported clinical dose ranges and responses for **TYRA-300**?

A2: In the Phase 1/2 SURF301 trial for patients with FGFR3-altered metastatic urothelial carcinoma, **TYRA-300** was evaluated at dose levels ranging from 10 mg to 120 mg once daily. [8][9] Anti-tumor activity was observed at doses of 90 mg and higher.[1][8] A summary of the preliminary clinical data is presented below.



Clinical Efficacy of TYRA-300 in FGFR3-Altered Metastatic Urothelial Carcinoma (SURF301 Trial -

**Interim Data**)

| Dose Level (Once<br>Daily) | Number of Patients<br>(n) | Partial Response<br>(PR) Rate | Disease Control<br>Rate (DCR) |
|----------------------------|---------------------------|-------------------------------|-------------------------------|
| ≥ 90 mg                    | 11                        | 54.5% (6 of 11)               | 100%                          |
| 90 mg                      | 10                        | 50% (5 of 10)                 | 100%                          |
| 120 mg                     | 1                         | 100% (1 of 1)                 | Not Reported                  |

Data from interim analysis of the SURF301 trial as of August 15, 2024.[1][2][8][10][11]

Q3: Which signaling pathways are downstream of FGFR3?

A3: Upon binding of a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes and autophosphorylates, activating several downstream signaling pathways. These primarily include the RAS-MAPK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway, which are crucial for cell proliferation and survival.[12][13]









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. onclive.com [onclive.com]
- 2. Preliminary Clinical Results for TYRA-300, a Selective FGFR3 Inhibitor by Tyra Biosciences [synapse.patsnap.com]
- 3. Discovery of TYRA-300: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
- 9. Early Results Show Novel Agent Has Clinical Activity in FGFR3-Driven Advanced Bladder Cancer - The ASCO Post [ascopost.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Tyra Looks to Challenge J&J's Balversa With Early Data for FGFR3 Blocker in Urothelial Carcinoma BioSpace [biospace.com]
- 12. researchgate.net [researchgate.net]
- 13. The Fibroblast Growth Factor signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TYRA-300 Dose-Response Curve Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575993#tyra-300-dose-response-curve-troubleshooting]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com